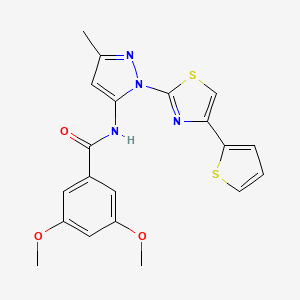

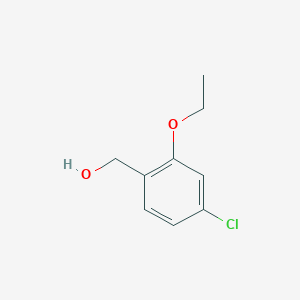

3-(4-tert-butylbenzoyl)-1,3-thiazolidine-4-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-tert-Butylbenzoic acid is a white to slightly yellow flake . It is obtained by the liquid-phase air oxidation of 4-tert-butyltoluene . It is used as a modifier for alkyd resins and a polymerization regulator for polyesters . It is also used as an additive in cutting oils and as a corrosion inhibitor . It has been used as a potent yeast sirtuin (Sir2p) inhibitor .

Molecular Structure Analysis

The molecular formula of 4-tert-Butylbenzoic acid is C11H14O2 . The average mass is 178.228 Da and the monoisotopic mass is 178.099380 Da .Physical And Chemical Properties Analysis

4-tert-Butylbenzoic acid has a melting point of 162-165 °C . It is slightly soluble in water, soluble in ethanol, benzene . The density is 1.045 g/cm3 at 30°C . The vapor pressure is less than 0.01 hPa at 20 °C . The flash point is 180 °C .Scientific Research Applications

Steric Effects and Inhibition of Resonance : A study by Böhm and Exner (2001) focused on the steric effects and steric inhibition of resonance in carboxylic acids, including compounds related to 3-(4-tert-butylbenzoyl)-1,3-thiazolidine-4-carboxylic acid. Their research highlighted the significance of these effects in understanding the acidity and molecular interactions of these compounds (Böhm & Exner, 2001).

Synthesis and Applications in Chiral Chemistry : Studer, Hintermann, and Seebach (1995) reported on the synthesis and first applications of a new chiral auxiliary closely related to the thiazolidine-4-carboxylic acid family. This study contributes to the broader understanding of the synthesis and application of chiral compounds in chemical research (Studer, Hintermann, & Seebach, 1995).

Self-Assembly and Molecular Arrays : Research by Armstrong et al. (2002) investigated the self-assembly directed by hydrogen bonding in molecular arrays derived from 4-tert-butylbenzoic acid and aliphatic diamines. This research provides insight into the potential of thiazolidine-4-carboxylic acid derivatives in forming structured molecular arrays (Armstrong et al., 2002).

Synthesis of Dipeptide 4-Nitroanilides : Schutkowski, Mrestani-Klaus, and Neubert (2009) explored the synthesis of various dipeptide 4-nitroanilides, including those containing thiazolidine-4-carboxylic acid, offering insights into peptide synthesis methodologies and their applications (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Antibacterial Properties and Structure-Activity Relationship : A study by Song et al. (2009) focused on the synthesis, structure, and structure-activity relationship analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives as potential antibacterial agents. This research highlights the potential biomedical applications of thiazolidine-4-carboxylic acid derivatives (Song et al., 2009).

Mechanism of Action

Safety and Hazards

4-tert-Butylbenzoic acid is harmful if inhaled or swallowed. It may cause eye and skin irritation. It may cause respiratory and digestive tract irritation. It may cause nervous system effects. It may cause liver and kidney damage . It is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 - Repr. 1B - STOT RE 1 .

properties

IUPAC Name |

3-(4-tert-butylbenzoyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-15(2,3)11-6-4-10(5-7-11)13(17)16-9-20-8-12(16)14(18)19/h4-7,12H,8-9H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQBUXLRDLZXCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CSCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-tert-butylbenzoyl)-1,3-thiazolidine-4-carboxylic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-methyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2465724.png)

![4-chloro-2-(7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2465727.png)

![3-(furan-2-yl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2465728.png)

![4-{4-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2465729.png)

![3-phenethyl-1-propylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2465735.png)

![2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2465736.png)